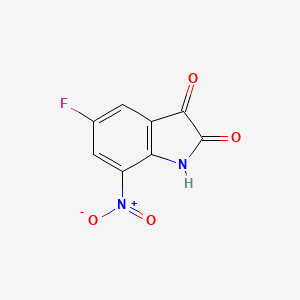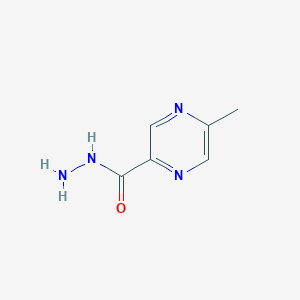
2-Morpholin-4-ylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-ylpropanohydrazide is a potent organic compound. It has an empirical formula of C7H15N3O2 . The molecular weight of this compound is 173.21 g/mol.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NN)C©N1CCOCC1 . The InChI key for this compound is RJPAHZIMQDRFIH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Morpholin-4-ylpropanohydrazide is a versatile chemical compound employed in the synthesis of various bioactive molecules. For example, it serves as a key intermediate in the efficient synthesis of potent antimicrobials, including arecoline derivatives, by undergoing bromination and cyclization processes (Kumar, Sadashiva, & Rangappa, 2007). Additionally, this compound has been utilized in the synthesis of 1,3,4-oxadiazole derivatives with anti-inflammatory properties, highlighting its role in developing novel biologically active compounds (Somashekhar & Kotnal, 2019).
Antimicrobial and Anti-Inflammatory Studies
A series of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives were synthesized and exhibited significant in vitro and in vivo anti-inflammatory activities, underscoring the therapeutic potential of morpholin-4-ylpropanohydrazide derivatives in inflammation management (Somashekhar & Kotnal, 2019).
Anticancer Applications
This compound derivatives have also been explored for their potential in cancer therapy. Phthalocyanine derivatives possessing morpholine groups have shown promising results in photodynamic therapy against cancer cell lines, indicating the compound's role in synthesizing agents for cancer treatment (Kucińska et al., 2015).
Antioxidant Activity
Research has also delved into the antioxidant properties of morpholine derivatives. For instance, compounds based on 2-morpholino-N-(propane-2-ylidene) acetohydrazide demonstrated antioxidant activity, suggesting their potential in mitigating oxidative stress-related conditions (Nurkenov et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Morpholin-4-ylpropanohydrazide are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is likely that this compound interacts with its targets in a way that alters cellular processes, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action, which, as mentioned above, are currently unknown .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Análisis Bioquímico
Biochemical Properties
2-Morpholin-4-ylpropanohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound modulates the activity of key signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity . Threshold effects are also observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its biotransformation . The compound can affect metabolic fluxes by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier proteins and distributed within the cytoplasm and organelles . The localization and accumulation of this compound can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
2-morpholin-4-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(11)9-8)10-2-4-12-5-3-10/h6H,2-5,8H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGROZZUNALCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589838 |
Source


|
| Record name | 2-(Morpholin-4-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32418-66-9 |
Source


|
| Record name | 2-(Morpholin-4-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

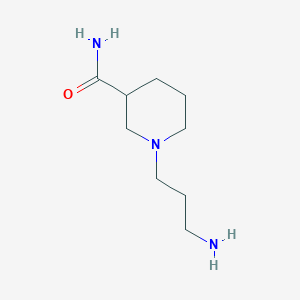
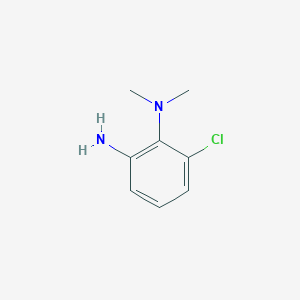
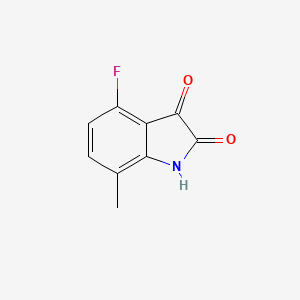

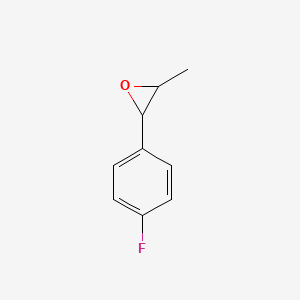
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
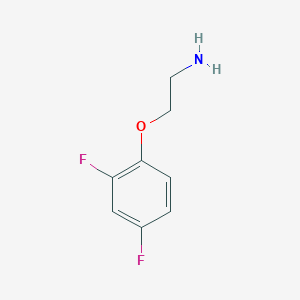
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

